2,3-Difluoro-5-methylbenzonitrile
Overview
Description
2,3-Difluoro-5-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring that is further substituted with fluorine and methyl groups at specific positions. Although the provided papers do not directly discuss 2,3-difluoro-5-methylbenzonitrile, they provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related difluorobenzonitrile compounds involves various chemical reactions, including condensation, cyclization, and polycondensation processes. For instance, the synthesis of dixanthones and poly(dixanthones) from 2-aryloxybenzonitriles involves cyclization in trifluoromethanesulfonic acid, as described in the synthesis of a high molar mass polyxanthone from 3,3'-difluoro-4,4'-biphenyldicarbonitrile . Similarly, the synthesis of 3,4-difluorobenzonitrile as an intermediate for a selective herbicide involves a sequence of amidation, dehydration, and fluorination . These methods could potentially be adapted for the synthesis of 2,3-difluoro-5-methylbenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Ab initio calculations have been used to determine the geometry, vibrational frequencies, atomic charges, and thermodynamic parameters of difluorobenzonitrile molecules . These computational methods can be applied to 2,3-difluoro-5-methylbenzonitrile to predict its molecular structure and properties. Additionally, the molecular structure of related compounds has been investigated using Density Functional Theory (DFT), which provides information on geometrical parameters, vibrational spectra, and electronic transitions .
Chemical Reactions Analysis
The chemical reactivity of difluorobenzonitrile derivatives can be inferred from the reactions they undergo. For example, the cyclization of 2-aryloxybenzonitriles to form xanthone-iminium triflates indicates the potential for forming heterocyclic structures . The polycondensation reactions of difluorobenzonitriles with silylated 1,1,1-tris(4-hydroxyphenyl)ethane suggest that difluorobenzonitriles can participate in the formation of complex polymeric materials . These insights can be extrapolated to understand the reactivity of 2,3-difluoro-5-methylbenzonitrile in similar chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorobenzonitrile derivatives have been characterized using various spectroscopic techniques. The FTIR and Raman spectra provide information on the vibrational modes of the molecules, which are essential for understanding their structural characteristics . The rotational and centrifugal distortion constants of 2,6-difluorobenzonitrile have been determined using microwave spectroscopy, which could be relevant for the analysis of 2,3-difluoro-5-methylbenzonitrile . Additionally, the study of 3,5-dihalo-4-hydroxybenzonitriles provides insights into the intermolecular interactions and crystal packing of halogenated benzonitriles, which could be relevant for understanding the solid-state properties of 2,3-difluoro-5-methylbenzonitrile .
Scientific Research Applications
Molecular Structure and Spectroscopy Analysis
Research has explored the equilibrium geometric structure of similar compounds like 5-fluoro-2-methylbenzonitrile using quantum mechanical calculations and Density Functional Theory (DFT). These studies focus on predicting geometrical parameters such as bond length, bond angle, and dihedral angle. Additionally, the FT-IR and FT-Raman spectra of these molecules have been recorded and analyzed, contributing to a better understanding of their vibrational properties and molecular structure (Ajaypraveenkumar, Raman, & Sebastian, 2017).
Non-Linear Optical Properties
The Non-Linear Optical (NLO) properties of molecules like 5-fluoro-2-methylbenzonitrile have been investigated, highlighting their potential applications in frequency doubling and Second Harmonic Generation (SHG). These studies involve the use of DFT methods to calculate NLO properties, which are crucial for predicting the optical and electric properties of the molecule (Kumar & Raman, 2017).
Thermochemical Analysis
There has been significant research on the thermochemical properties of methylbenzonitriles, including their gas-phase enthalpies of formation and vaporization enthalpies. Such studies offer insights into the interaction between various groups within these molecules, aiding in the development of predictive models for thermochemical properties (Zaitseva et al., 2015).
Corrosion Inhibition
Studies on derivatives of 2-aminobenzene-1,3-dicarbonitriles, which are structurally similar to 2,3-difluoro-5-methylbenzonitrile, have explored their role as corrosion inhibitors. These compounds have shown promising results in protecting metals like mild steel in acidic environments, highlighting their potential industrial applications (Verma et al., 2015).
Spectroscopic Investigations
Detailed spectroscopic investigations have been conducted on molecules like 2,3-difluorobenzonitrile, encompassing geometry analysis, vibrational frequencies, atomic charges, and thermodynamic parameters. These studies use ab initio quantum chemical methods and are essential for understanding the molecular structure and behavior of these compounds (Alcolea Palafox et al., 2001).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 2,3-Difluoro-5-methylbenzonitrile’s action are currently unknown
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-5-methylbenzonitrile may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .
properties
IUPAC Name |
2,3-difluoro-5-methylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHCXBCEMMYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661260 | |
Record name | 2,3-Difluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003712-18-2 | |
Record name | 2,3-Difluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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